molecular formula C7H6LiO2 B147964 Lithium benzoate CAS No. 553-54-8

Lithium benzoate

Cat. No.: B147964
CAS No.: 553-54-8
M. Wt: 129.1 g/mol
InChI Key: FGQFWXDBSIBYLO-UHFFFAOYSA-N
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Description

Benzoic acid (lithium), also known as lithium benzoate, is a chemical compound with the formula LiC₇H₅O₂. It is the lithium salt of benzoic acid and appears as a white crystalline powder. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

    Catalytic Oxidation of Toluene:

Chemical Reactions Analysis

Acid-Base Reactions

Lithium benzoate reacts with strong acids to regenerate benzoic acid :

C H LiO +HClC H O benzoic acid +LiCl\text{C H LiO }+\text{HCl}\rightarrow \text{C H O benzoic acid }+\text{LiCl}

This reaction is driven by the higher stability of benzoic acid (pKa ≈ 4.2) compared to most carboxylic acids.

Thermal and Photolytic Decomposition

  • Thermal Stability : Forms a liquid crystal phase upon heating but does not decompose in aqueous solutions at high temperatures .

  • Photolytic Degradation : The monohydrate form decomposes under UV light (365 nm), emitting lavender fluorescence .

Neuropharmacological Interactions

In biological contexts, this compound demonstrates synergistic effects by combining lithium’s neuroprotective properties with benzoate’s antioxidant activity :

  • Reduces reactive oxygen species (ROS) in neuronal cells.

  • Enhances mitochondrial function under oxidative stress.

Comparative Solubility and Stability

PropertyThis compoundMagnesium Benzoate
Solubility in WaterHigh (hygroscopic)5 g/100 mL (20°C)
Thermal Stability>300°CDecomposes at ~160°C
PhotostabilityLow (UV-sensitive)Moderate

Data inferred from analogous benzoates .

Research Advancements

  • Catalytic Reusability : DMAP·HCl-catalyzed acylations using this compound derivatives show >8 cycles of reuse without activity loss .

  • Radical-Mediated Pathways : Copper-catalyzed benzylic C–H esterification under blue light suggests potential for this compound in photoredox reactions .

Scientific Research Applications

Pharmaceutical Applications

Lithium benzoate is primarily recognized for its role in the pharmaceutical industry. It serves as a stabilizing agent in drug formulations, enhancing the efficacy and shelf life of certain medications.

  • Neuroprotective Effects : Recent studies demonstrate that this compound exhibits neuroprotective properties by improving mitochondrial function and reducing reactive oxygen species (ROS) levels in neuronal cells. For instance, it has been shown to enhance cell viability against neurotoxic insults associated with conditions like Alzheimer's disease (AD) .
  • Cognitive Improvement : In animal models, this compound has been linked to improved cognitive functions and memory. Research indicates that it can reduce amyloid plaque deposition and delay disease progression in AD models .

Organic Synthesis

In organic chemistry, this compound acts as a reagent facilitating the synthesis of various organic compounds. This is crucial for developing new drugs and materials.

  • Reagent in Reactions : this compound is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing complex organic molecules .

Electrolytes in Battery Technology

This compound plays a significant role in the production of lithium-ion batteries.

  • Performance Enhancement : It contributes to improved performance and energy density in batteries, making it valuable in the electronics industry. Its application helps enhance the overall efficiency of energy storage systems .

Food Preservation

This compound is also employed as a food preservative.

  • Microbial Growth Inhibition : It helps inhibit microbial growth, thus extending the shelf life of food products. This application is particularly beneficial for food manufacturers aiming to maintain product quality over time .

Cosmetics

In the cosmetics industry, this compound is used for its stabilizing properties.

  • Product Consistency : It ensures product consistency and enhances the overall quality of skincare formulations. Its inclusion helps maintain the integrity of cosmetic products during storage and use .

Neuroprotective Effects Study

A study conducted on primary rat cortical neurons revealed that this compound significantly increased cell survival rates when exposed to neurotoxins. The results indicated that treatment with this compound led to a notable reduction in ROS levels compared to controls, demonstrating its potential as a neuroprotective agent .

Cognitive Function Improvement

In APP/PS1 transgenic mice models of Alzheimer's disease, chronic administration of this compound was shown to reduce amyloid deposition and improve cognitive functions more effectively than traditional lithium carbonate treatments .

Mechanism of Action

The mechanism of action of benzoic acid (lithium) involves several pathways:

Comparison with Similar Compounds

Benzoic acid (lithium) can be compared with other similar compounds:

Benzoic acid (lithium) stands out due to its unique applications in catalysis and electrochemistry, making it a valuable compound in both scientific research and industrial processes.

Biological Activity

Lithium benzoate (LiBen) is a compound that has garnered attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications based on recent research findings.

This compound exhibits several mechanisms that contribute to its neuroprotective effects:

  • Reactive Oxygen Species (ROS) Clearance : Research indicates that LiBen can significantly reduce cellular ROS levels. This reduction is crucial in mitigating oxidative stress, a key factor in neurodegeneration .
  • Mitochondrial Function Improvement : LiBen enhances mitochondrial function, which is often compromised in neurodegenerative conditions. Improved mitochondrial health leads to increased cell viability under various stress conditions .
  • Neurogenesis Promotion : Chronic administration of this compound has been shown to promote neurogenesis, which is vital for cognitive function and memory retention .
  • Cognitive Protection : In animal models, LiBen has demonstrated protective effects on cognition and spatial memory, contributing to its potential as a therapeutic agent for AD .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability compared to other lithium salts. A study conducted on rats indicated that LiBen provided superior oral bioavailability and neuroprotective efficacy compared to lithium carbonate and sodium benzoate when administered at equivalent doses .

Table 1: Pharmacokinetic Parameters of this compound vs. Lithium Carbonate

ParameterThis compoundLithium Carbonate
BioavailabilityHigherLower
Peak Plasma Concentration30 min60 min
Duration of Action24 hours12 hours

Case Studies and Clinical Evidence

Several studies have investigated the therapeutic potential of this compound:

  • Neuroprotective Effects Against Neurotoxicity : A study utilizing primary rat cortical neurons demonstrated that LiBen could protect against neurotoxins such as amyloid-β (Aβ) and 3-nitropropionic acid (3-NP). The findings highlighted its role in enhancing cell viability and reducing neuroinflammation .
  • Cognitive Stability in Alzheimer's Disease : Clinical observations suggest that lithium therapy, including the use of this compound, may reduce the risk of developing AD and halt its progression in early stages. This was supported by behavioral tests conducted on APP/PS1 transgenic mice, which showed improved cognitive performance following chronic treatment with LiBen .
  • Comparison with Other Treatments : In comparative studies, this compound has shown advantages over traditional lithium treatments due to its dual mechanism involving both lithium and benzoic acid components, enhancing its efficacy against neurodegeneration .

Q & A

Basic Research Questions

Q. How is lithium benzoate synthesized and characterized in laboratory settings?

this compound is synthesized via neutralization reactions between benzoic acid and lithium hydroxide. Post-synthesis, characterization involves techniques like differential scanning calorimetry (DSC) to study thermal properties, polarized microscopy to analyze crystallinity, and Avrami kinetics to model crystallization behavior in polymer composites . Purity is validated via titration or chromatographic methods (e.g., HPLC) .

Q. What analytical techniques are used to determine this compound’s concentration and stability in solution?

Key methods include:

  • Titration : Acid-base titration to quantify free benzoate ions .
  • Spectrophotometry : UV-Vis absorption for concentration monitoring.
  • Chromatography : HPLC or LC-MS to track plasma pharmacokinetics, as demonstrated in comparative studies of lithium and benzoate ion release profiles .

Q. What are the biochemical interactions of this compound with enzymes and cellular components?

this compound inhibits microbial growth by disrupting enzyme activity (e.g., catalase, peroxidases) and binds to proteins, altering their conformation. In neuronal cells, it modulates mitochondrial respiration enzymes, reducing reactive oxygen species (ROS) via NADPH oxidase inhibition .

Advanced Research Questions

Q. How does this compound improve mitochondrial function and reduce oxidative stress in neuronal cells?

Methodological approaches include:

  • ROS assays : Using fluorescent probes (e.g., DCFDA) to quantify intracellular ROS levels.
  • Mitochondrial respiration analysis : Seahorse assays to measure oxygen consumption rates (OCR) in treated vs. untreated neuronal cultures.
  • Western blotting : To assess expression of antioxidant proteins (e.g., SOD2) and mitochondrial complexes .

Q. What experimental designs are optimal for assessing this compound’s neuroprotective effects in Alzheimer’s disease (AD) models?

  • Animal models : Transgenic mice (e.g., APP/PS1) to study amyloid-β plaque reduction.
  • Control groups : Compare LiBen with lithium carbonate (Li₂CO₃) or sodium benzoate to isolate synergistic effects.
  • Endpoints : Cognitive tests (Morris water maze), immunohistochemistry for amyloid/tau, and plasma lithium monitoring to correlate efficacy with bioavailability .

Q. How can conflicting data on this compound’s pharmacokinetic profiles be resolved in comparative studies?

  • Longitudinal sampling : Collect plasma at intervals (0–24 hrs) to capture absorption differences.
  • Bioavailability modeling : Use compartmental pharmacokinetic models to account for variable lithium ion retention (e.g., LiBen’s stable plasma levels vs. Li₂CO₃’s rapid decline) .
  • Statistical reconciliation : Apply mixed-effects models to address inter-study variability in dose-response curves .

Q. What methodological considerations are crucial when evaluating this compound’s role in modulating amyloid deposition and tau phosphorylation?

  • Molecular assays : Western blotting for phosphorylated tau (e.g., AT8 antibody) and ELISA for soluble amyloid-β.
  • Autophagy modulation : LC3-II/LC3-I ratio analysis via immunoblotting to assess autophagic flux.
  • In vivo imaging : Micro-PET scans to monitor glucose metabolism changes linked to neuroprotection .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework guide this compound research in neurodegenerative diseases?

  • Population : AD model mice (e.g., age, genetic background).
  • Intervention : LiBen at 50–150 mg/kg/day.
  • Comparison : Lithium carbonate or untreated controls.
  • Outcome : Cognitive scores, amyloid burden, lithium plasma levels.
  • Time : 6–12 weeks. This structure ensures focused hypotheses and reproducibility .

Q. How to address theoretical feasibility in this compound’s biosynthetic or metabolic pathway analysis?

Use computational tools (e.g., retrosynthesis algorithms) to score pathway efficiency. Validate with isotopic tracing (¹³C-benzoate) to track incorporation into metabolites like 2,3-dihydroxybenzoate in bacterial or neuronal systems .

Q. Data Interpretation and Contradiction Management

Q. How to resolve discrepancies in this compound’s dose-dependent neuroprotection vs. toxicity?

  • Dose-response modeling : Fit data to sigmoidal curves to identify EC₅₀ (effective concentration) and LD₅₀ (toxic dose).
  • Mechanistic studies : Compare apoptosis markers (e.g., caspase-3) and mitochondrial membrane potential (JC-1 assay) at low vs. high doses .

Properties

CAS No.

553-54-8

Molecular Formula

C7H6LiO2

Molecular Weight

129.1 g/mol

IUPAC Name

lithium;benzoate

InChI

InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);

InChI Key

FGQFWXDBSIBYLO-UHFFFAOYSA-N

SMILES

[Li+].C1=CC=C(C=C1)C(=O)[O-]

Isomeric SMILES

[Li+].C1=CC=C(C=C1)C(=O)[O-]

Canonical SMILES

[Li].C1=CC=C(C=C1)C(=O)O

Key on ui other cas no.

553-54-8

physical_description

White solid;  [Merck Index] White crystalline powder;  Odorless;  [Alfa Aesar MSDS]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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